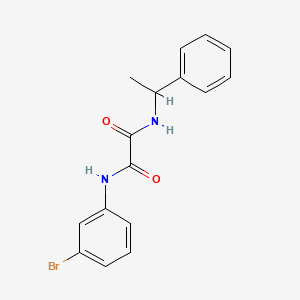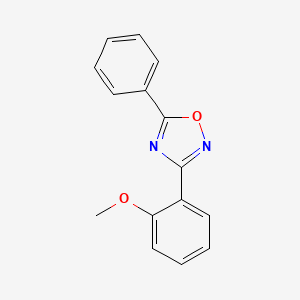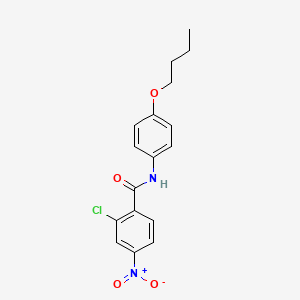![molecular formula C12H16BrClO2 B4927360 2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene](/img/structure/B4927360.png)
2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Bromo ABD and has a molecular formula of C11H15BrClO2.
Mecanismo De Acción
The mechanism of action of Bromo ABD involves its ability to react with ROS, which are highly reactive molecules that can cause damage to cells and tissues. When Bromo ABD reacts with ROS, it undergoes a chemical change that results in the production of a fluorescent signal. This signal can be used to detect the presence of ROS in cells and tissues.
Biochemical and physiological effects:
Bromo ABD has been shown to have minimal toxicity and does not appear to have any significant effects on biochemical or physiological processes in cells or tissues. This makes it a useful tool for studying the effects of ROS on cellular processes without interfering with normal cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bromo ABD in lab experiments include its high sensitivity and selectivity for ROS, its non-toxic nature, and its ability to be used in a variety of experimental settings. However, its limitations include its relatively high cost and the need for specialized equipment to detect its fluorescent signal.
Direcciones Futuras
There are several potential future directions for research on Bromo ABD, including the development of new synthetic methods for its production, the optimization of its use as a fluorescent probe for ROS detection, and the investigation of its potential therapeutic applications for the treatment of cancer and other diseases. Additionally, the use of Bromo ABD in combination with other fluorescent probes and imaging techniques may provide new insights into the role of ROS in cellular processes and disease pathogenesis.
Métodos De Síntesis
The synthesis of Bromo ABD involves the reaction of 2,5-dimethylphenol with 2-bromoethyl ether and sodium hydride in dimethylformamide. This reaction produces the intermediate 2-(2-bromoethoxy)-5-methylphenol, which is then reacted with ethylene oxide in the presence of potassium hydroxide to produce the final product, 2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene.
Aplicaciones Científicas De Investigación
Bromo ABD has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. This compound has also been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
2-[2-(2-bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClO2/c1-9-7-11(14)8-10(2)12(9)16-6-5-15-4-3-13/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJWDHJAJKBAHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOCCBr)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Bromoethoxy)ethoxy]-5-chloro-1,3-dimethylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4927278.png)

![{1-[(2-methoxy-1-naphthyl)methyl]-2-pyrrolidinyl}methanol](/img/structure/B4927290.png)

![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4927299.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4927300.png)
![2-({1-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B4927301.png)

![3-(3,4-difluorophenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4927328.png)
![(2-methoxyethyl)[2-(2-methylphenoxy)ethyl]amine oxalate](/img/structure/B4927332.png)

![4-chloro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4927344.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B4927375.png)